

A Comparative Guide to the Kinase Inhibitor Specificity of GSK583 and Ponatinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor specificity of **GSK583** and ponatinib, supported by experimental data. The information is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for the development of next-generation kinase inhibitors.

Executive Summary

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. In contrast, ponatinib is a multi-targeted kinase inhibitor primarily developed to target the BCR-ABL fusion protein, including the gatekeeper T315I mutation, which confers resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML). The stark difference in their selectivity profiles dictates their distinct biological activities and potential therapeutic applications, as well as their associated off-target effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GSK583 and Ponatinib



Parameter	GSK583	Ponatinib	Reference(s)
Primary Target	RIPK2	BCR-ABL	[1][2]
IC50 (Primary Target)	5 nM (RIPK2)	0.37 - 2.0 nM (BCR- ABL, including T315I)	[1][3]
Kinase Selectivity	Highly selective (profiled against 300 kinases)	Multi-targeted	[1][3]
Known Off-Targets	hERG, CYP3A4	VEGFR, PDGFR, FGFR, Src, KIT, RET, and others	[3][4]
Cellular IC50	8 nM (MDP-stimulated TNFα production in human monocytes)	Not directly comparable; potent inhibition of BCR-ABL expressing cells	[1]

Table 2: Summary of Kinase Selectivity Profiles

Compound	Screening Method	Number of Kinases Screened	Key Findings	Reference(s)
GSK583	Kinase panel screen	300	Excellent selectivity for RIPK2 with minimal off-target inhibition.	[1][2]
Ponatinib	Various (including KINOMEscan)	>440	Broad-spectrum kinase inhibitor targeting multiple kinase families.	[5][6]

Note: The kinase selectivity data for **GSK583** and ponatinib were generated in separate studies and are not from a head-to-head comparison. Therefore, a direct quantitative comparison of the number of off-targets at a specific concentration is not possible from the available data.



Experimental Protocols GSK583: RIPK2 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro potency of **GSK583** against RIPK2 kinase.

Methodology:

- Reagents: Full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP-competitive ligand, and GSK583.
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.
- Procedure: a. **GSK583** is serially diluted in 100% DMSO. b. 100 nL of the compound dilutions are dispensed into a multiwell plate. c. 5 μL of RIPK2 enzyme solution is added to each well at twice the final desired concentration and incubated for 10 minutes at room temperature. d. 5 μL of the fluorescently labeled ligand solution is then added to each well at twice the final desired concentration. e. The plate is incubated for at least 10 minutes at room temperature. f. Fluorescence polarization is measured using a suitable plate reader.
- Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]

Ponatinib: Cellular Proliferation Assay (MTS-based)

Objective: To assess the effect of ponatinib on the proliferation of BCR-ABL expressing cells.

Methodology:

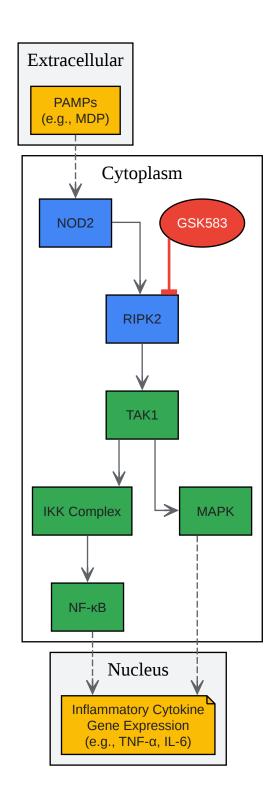
- Cell Line: Ba/F3 cells engineered to express BCR-ABL (wild-type or mutants).
- Reagents: Ponatinib, RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).



- Procedure: a. Ba/F3 cells are seeded into 96-well plates at a density of 4 x 10³ cells/well. b. Ponatinib is added to the wells at various concentrations. c. The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator. d. 20 μL of MTS reagent is added to each well. e. The plates are incubated for an additional 1-4 hours. f. The absorbance at 490 nm is measured using a microplate reader.
- Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the ponatinib concentration and fitting the data to a sigmoidal doseresponse curve.[8]

Signaling Pathway Diagrams

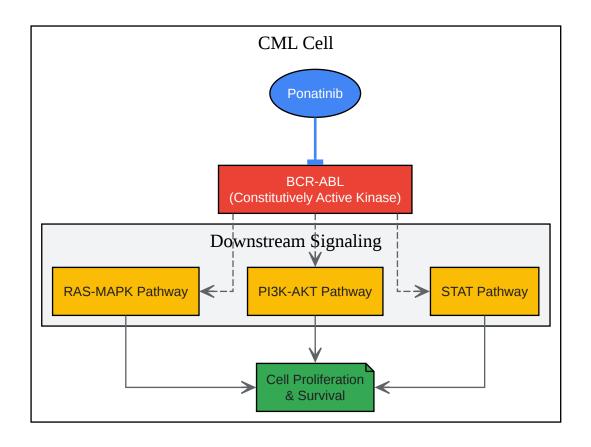




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Caption: GSK583 inhibits the NOD2-RIPK2 signaling pathway.





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Caption: Ponatinib inhibits the BCR-ABL signaling pathway.

Experimental Workflow Diagrams



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Caption: Workflow for GSK583 RIPK2 Inhibition Assay.





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Caption: Workflow for Ponatinib Cellular Proliferation Assay.

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